REACTION_CXSMILES
|
[CH:1]([C:4]1[N:8]2[CH:9]=[C:10]([S:13][C:14]3[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=3[CH2:16][NH2:17])[CH:11]=[CH:12][C:7]2=[N:6][N:5]=1)([CH3:3])[CH3:2].[CH2:22]([N:24]=[C:25]=[O:26])[CH3:23]>ClCCl>[CH2:22]([NH:24][C:25]([NH:17][CH2:16][C:15]1[CH:18]=[CH:19][CH:20]=[CH:21][C:14]=1[S:13][C:10]1[CH:11]=[CH:12][C:7]2[N:8]([C:4]([CH:1]([CH3:3])[CH3:2])=[N:5][N:6]=2)[CH:9]=1)=[O:26])[CH3:23]
|
Name
|
2-(3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ylsulfanyl)-benzylamine
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Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=NN=C2N1C=C(C=C2)SC2=C(CN)C=CC=C2
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Name
|
|
Quantity
|
53 μL
|
Type
|
reactant
|
Smiles
|
C(C)N=C=O
|
Name
|
|
Quantity
|
6.71 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 20 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ethyl acetate
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC(=O)NCC1=C(C=CC=C1)SC=1C=CC=2N(C1)C(=NN2)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 231 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |